molecular formula C11H10N2O B3049999 (E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime CAS No. 22942-83-2

(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime

Cat. No. B3049999
CAS RN: 22942-83-2
M. Wt: 186.21
InChI Key: NODAYMBGYRYLKA-JLHYYAGUSA-N
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Description

Indole-3-acetaldehyde is a substrate for various enzymes including retina-specific copper amine oxidase, aldehyde dehydrogenase X (mitochondrial), amine oxidase B, amiloride-sensitive amine oxidase, aldehyde dehydrogenase (mitochondrial), fatty aldehyde dehydrogenase, 4-trimethylaminobutyraldehyde dehydrogenase, aldehyde dehydrogenase (dimeric NADP-preferring), aldehyde .


Synthesis Analysis

Data on methods for the production of isatin and indole aldoximes, ketoximes, and amidoximes and their reactions are reviewed . The strong boron Lewis acid tris (pentafluorophenyl)borane, B (C 6 F 5) 3, has been found to catalyze the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents .


Molecular Structure Analysis

The molecular formula of indole-3-acetaldoxime is C10H10N2O .


Chemical Reactions Analysis

The strong boron Lewis acid tris (pentafluorophenyl)borane, B (C 6 F 5) 3, has been found to catalyze the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents .


Physical And Chemical Properties Analysis

The average mass of indole-3-acetaldoxime is 174.199 Da .

Scientific Research Applications

  • Molecular Structure Insights : The molecular structures of oxime 6-oxo-indolo[2,3-b]-bicyclo[3.3.1]non-2-en and its derivatives have been studied, revealing anti-configuration in relation to the indole-containing framework. These studies provide valuable information on the structural properties of similar compounds (Zefirova et al., 2007).

  • Structural Examination of 1-Methylindole-3-carboxaldehyde Oxime Derivatives : Structural analysis of these oxime derivatives highlights the geometry of the hydroxyimino function relative to the indole core, which is crucial for understanding the structural dynamics of similar compounds (Janes et al., 2001).

  • Gold-Catalyzed Cyclization Reactions : Research into gold-catalyzed cyclization reactions of indoles demonstrates the synthesis of dihydrocyclopenta[b]indole derivatives, contributing significantly to the understanding of cyclic C2-H bond functionalization (Chen et al., 2012).

  • New Polycyclic Heterocyclic Compounds : The synthesis of novel 4,8-dihydro-1,2,3-selenadiazolo[4',5':5,4]cyclopent[b]indoles offers insights into new polycyclic heterocyclic compounds, expanding the scope of research in this area (Sangeetha & Prasad, 2004).

  • Chemistry of Four-Membered Cyclic Nitrones : The study on four-membered cyclic nitrones and their conversion to corresponding oximes provides significant insights into the chemical reactions involving these compounds (Eijk et al., 2010).

Safety And Hazards

The safety data sheet for indole suggests that it is harmful if swallowed and toxic in contact with skin. It causes serious eye irritation and is very toxic to aquatic life .

properties

IUPAC Name

(NE)-N-(2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-13-10-6-5-8-7-3-1-2-4-9(7)12-11(8)10/h1-4,12,14H,5-6H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODAYMBGYRYLKA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C2=C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945627
Record name N-Hydroxy-1,2-dihydrocyclopenta[b]indol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime

CAS RN

22942-83-2
Record name Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022942832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-1,2-dihydrocyclopenta[b]indol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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